molecular formula C20H18N2O6 B15040775 ethyl 1,2-dimethyl-5-{[(4-nitrophenyl)carbonyl]oxy}-1H-indole-3-carboxylate

ethyl 1,2-dimethyl-5-{[(4-nitrophenyl)carbonyl]oxy}-1H-indole-3-carboxylate

Cat. No.: B15040775
M. Wt: 382.4 g/mol
InChI Key: KWRBWVCCMUBCKI-UHFFFAOYSA-N
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Description

ETHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of ethyl, dimethyl, and nitrobenzoate groups attached to the indole core, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Esterification: The carboxylate group is introduced through esterification, where the indole derivative reacts with ethyl chloroformate in the presence of a base like triethylamine.

    Nitration and Benzoate Formation: The nitrobenzoate group is introduced through nitration of the benzoic acid derivative, followed by esterification with the indole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Carboxylic acids: Formed from the hydrolysis of the ester group.

    Substituted indoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoate group may play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1,2-DIMETHYL-5-(4-AMINOBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

    1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

ETHYL 1,2-DIMETHYL-5-(4-NITROBENZOYLOXY)-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(4-nitrobenzoyl)oxyindole-3-carboxylate

InChI

InChI=1S/C20H18N2O6/c1-4-27-20(24)18-12(2)21(3)17-10-9-15(11-16(17)18)28-19(23)13-5-7-14(8-6-13)22(25)26/h5-11H,4H2,1-3H3

InChI Key

KWRBWVCCMUBCKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C

Origin of Product

United States

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